C34H37N3O9S

Description

C₃₄H₃₇N₃O₉S is a complex organic compound characterized by a high molecular weight (MW: 675.73 g/mol) and diverse functional groups. Its structure includes a sulfonyl group (from the sulfur atom), multiple oxygen-containing groups (likely esters or ethers), and nitrogen atoms, possibly arranged in heterocyclic rings. Structural data from synthesis studies indicate bond angles such as C34-C33'-C38' (120.0°) and C39'-C38'-C33' (119.4°) , which may influence its conformational flexibility and intermolecular interactions.

Properties

Molecular Formula |

C34H37N3O9S |

|---|---|

Molecular Weight |

663.7 g/mol |

IUPAC Name |

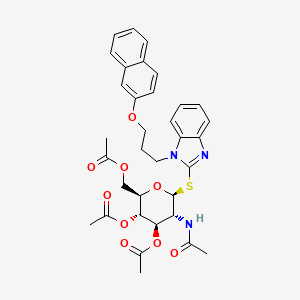

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[1-(3-naphthalen-2-yloxypropyl)benzimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |

InChI |

InChI=1S/C34H37N3O9S/c1-20(38)35-30-32(45-23(4)41)31(44-22(3)40)29(19-43-21(2)39)46-33(30)47-34-36-27-12-7-8-13-28(27)37(34)16-9-17-42-26-15-14-24-10-5-6-11-25(24)18-26/h5-8,10-15,18,29-33H,9,16-17,19H2,1-4H3,(H,35,38)/t29-,30-,31-,32-,33+/m1/s1 |

InChI Key |

AAKLSNYIECKUJI-UPYFENACSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NC3=CC=CC=C3N2CCCOC4=CC5=CC=CC=C5C=C4)COC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1SC2=NC3=CC=CC=C3N2CCCOC4=CC5=CC=CC=C5C=C4)COC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C34H37N3O9S involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of various functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

C34H37N3O9S: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of This compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

C34H37N3O9S: has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of C34H37N3O9S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares C₃₄H₃₇N₃O₉S with two structurally related compounds from recent studies:

Key Observations :

Pharmacokinetic and Bioactivity Profiles

Key Observations :

- Metabolic Stability : The trifluoromethyl group in C₁₀H₅F₃N₂O₃ enhances metabolic stability, whereas C₃₄H₃₇N₃O₉S may require structural optimization to resist enzymatic degradation.

- Toxicity : Both smaller compounds carry warnings for skin/eye irritation (H315-H319-H335), but the larger size of C₃₄H₃₇N₃O₉S may reduce acute toxicity risks .

Biological Activity

The compound with the molecular formula C34H37N3O9S is a complex organic molecule that exhibits significant biological activity, particularly in the field of antimicrobial research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound is characterized by its diverse functional groups, which contribute to its biological activity. The presence of nitrogen, oxygen, and sulfur atoms suggests potential interactions with biological macromolecules, making it a candidate for various therapeutic applications.

Overview

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound, particularly focusing on their effectiveness against Gram-negative bacteria. A notable class of compounds includes lipopeptides, which are known for their ability to disrupt bacterial membranes.

The mechanism of action primarily involves:

- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to permeability changes and cell lysis.

- Biofilm Inhibition : Some studies suggest that similar compounds can inhibit biofilm formation, which is crucial for bacterial survival in hostile environments.

- Synergistic Effects : Research indicates that this compound may enhance the efficacy of existing antibiotics when used in combination therapies.

Case Studies and Research Findings

-

In Vitro Studies :

- A study published in PubMed analyzed the antibacterial activity of various derivatives of tridecaptins (which share structural similarities with this compound) against Enterobacteriaceae. The lead compound demonstrated significant activity and a favorable ADMET profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity) .

- In Vivo Efficacy :

- Comparative Studies :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.